

In-Depth Technical Guide: GNF7686 (CAS Number 839706-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	GNF7686		
Cat. No.:	B2600915	Get Quote	

Disclaimer: While the prompt requested information on **GNF7686** as a dual inhibitor of TRYP6 and CDKL5, extensive searches of publicly available scientific literature and databases did not yield any information linking **GNF7686** to the inhibition of these two specific kinases. This guide therefore focuses on the well-documented activity of **GNF7686** as a potent multi-kinase inhibitor, particularly of Bcr-Abl and as an inhibitor of Ras signaling.

Introduction

GNF7686, also known as GNF-7, is a potent, orally bioavailable multi-kinase inhibitor.[1][2] It is classified as a type-II kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase, offering a distinct mechanism from type-I inhibitors that target the active conformation.[3] This characteristic allows **GNF7686** to effectively inhibit the T315I "gatekeeper" mutant of Bcr-AbI, a common source of resistance to first and second-generation Bcr-AbI inhibitors in the treatment of Chronic Myelogenous Leukemia (CML).[1][3] Beyond Bcr-AbI, **GNF7686** has demonstrated activity against a panel of other kinases and has shown efficacy in preclinical models of leukemia and colon cancer.[1][3][4]

Chemical and Physical Properties

GNF7686 is a complex small molecule with the following properties:

Property	Value	Reference
CAS Number	839706-07-9	[1][3][4]
Synonyms	GNF-7	[3][4]
Molecular Formula	C28H24F3N7O2	[1][4]
Molecular Weight	547.53 g/mol	[1][4]
Appearance	White to beige powder	[5]
Purity	≥98% (by HPLC)	[1][2]
Solubility	DMSO: ~2 mg/mL (warmed), DMF: ~10 mg/mL, Ethanol: ~0.1 mg/mL	[4][5]
Storage	Store at -20°C	[1]

Biological Activity and Mechanism of Action

GNF7686 exhibits potent inhibitory activity against a range of kinases. Its primary mechanism involves binding to the ATP-binding pocket of the kinase in its inactive conformation, thereby preventing the conformational change required for kinase activity.

Kinase Inhibitory Profile

The inhibitory activity of **GNF7686** against various kinases has been quantified by determining the half-maximal inhibitory concentration (IC_{50}).

Kinase Target	IC50 (nM)	Reference
ACK1	25	[4]
GCK	8	[4]
Bcr-Abl (wild-type)	133	[1][2]
Bcr-Abl (T315I mutant)	61	[1][2][4]
Bcr-Abl (E255V mutant)	122	[4]
Bcr-Abl (G250E mutant)	136	[4]
c-Abl	133	[4]

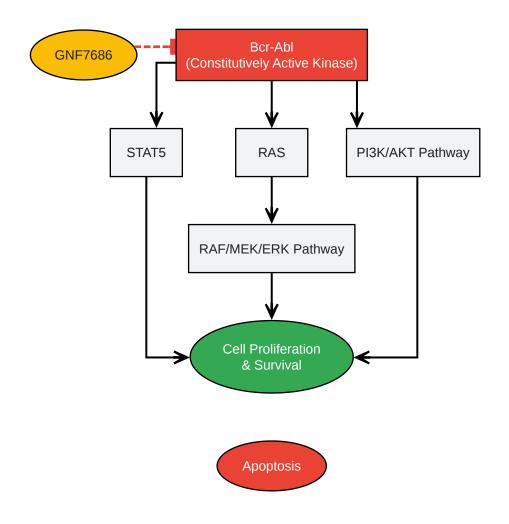
Cellular Activity

GNF7686 demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.

Cell Line	Description	IC50 (nM)	Reference
Ba/F3 Bcr-Abl (wild- type)	Murine pro-B cells transformed with Bcr- Abl	<5	[4]
Ba/F3 Bcr-Abl (T315I)	Murine pro-B cells transformed with T315I mutant Bcr-Abl	<5	[4]
Ba/F3 Bcr-Abl (E255V)	Murine pro-B cells transformed with E255V mutant Bcr-Abl	<5	[4]
Ba/F3 Bcr-Abl (G250E)	Murine pro-B cells transformed with G250E mutant Bcr-Abl	<5	[4]
COLO 205	Human colorectal adenocarcinoma	1	[3][4]
SW620	Human colorectal adenocarcinoma	5	[3]
TrkC-Ba/F3	Ba/F3 cells dependent on TrkC signaling	8	[3]

In Vivo Efficacy

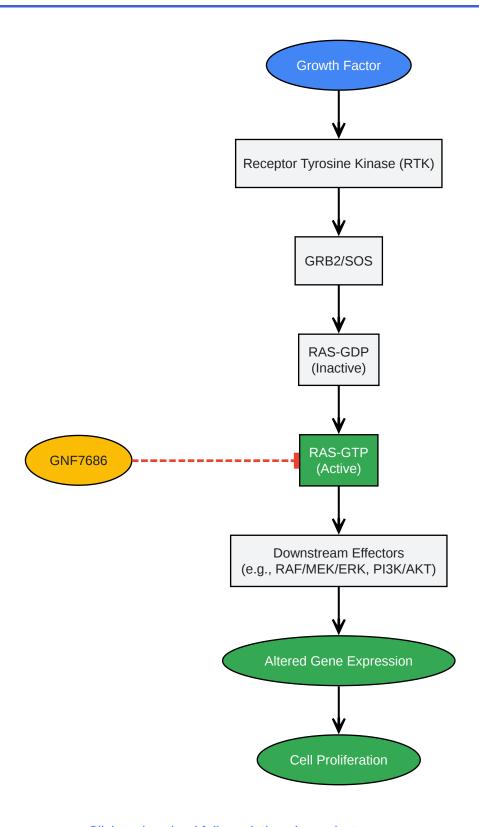
Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of **GNF7686**.



Animal Model	Treatment Dose and Schedule	Outcome	Reference
Bcr-Abl (T315I) Ba/F3 Xenograft	10 and 20 mg/kg, orally	Reduced tumor growth	[3][4]
OCI-AML3 Xenograft	8 mg/kg	Reduced tumor volume	[4]
NRAS-mutant Leukemia Xenotransplantation	7.5 mg/kg or 15 mg/kg, QD	Decreased disease burden and prolonged survival	[3]

Signaling Pathways Bcr-Abl Signaling Pathway

GNF7686's primary mechanism of action in CML is the inhibition of the constitutively active Bcr-Abl fusion protein. As a type-II inhibitor, it stabilizes the inactive conformation of the Abl kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.


Click to download full resolution via product page

Caption: GNF7686 inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.

Ras Signaling Pathway

GNF7686 has also been identified as an inhibitor of Ras signaling.[1][2] While the precise molecular mechanism of this inhibition is not fully elucidated, it is known to induce cell cycle arrest and apoptosis in leukemia cells with NRAS mutations.[1] This suggests that **GNF7686** may interfere with the activation of Ras or the function of its downstream effectors.

Click to download full resolution via product page

Caption: GNF7686 disrupts Ras signaling, leading to reduced cell proliferation.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of **GNF7686**.

LanthaScreen® Kinase Assay for IC₅₀ Determination

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of **GNF7686** against a specific kinase.

Materials:

- Kinase of interest
- LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate
- Fluorescein-labeled substrate peptide
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- GNF7686 stock solution in DMSO
- 384-well microplates
- TR-FRET-compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of GNF7686 in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations.
- Kinase Reaction:
 - \circ Add 2.5 μ L of the diluted **GNF7686** or DMSO (vehicle control) to the wells of a 384-well plate.
 - \circ Add 5 μ L of a 2X kinase/substrate mixture (containing the kinase and fluorescein-labeled substrate peptide in kinase buffer) to each well.

- \circ Initiate the kinase reaction by adding 2.5 μL of a 4X ATP solution in kinase buffer. The final reaction volume is 10 μL .
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction and detect phosphorylation by adding 10 μL of a 2X detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer.
 - Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
 - o Calculate the emission ratio (520 nm / 490 nm).
 - Plot the emission ratio against the logarithm of the GNF7686 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
- Complete cell culture medium
- GNF7686 stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μL of complete medium and incubate overnight.
- Compound Treatment:
 - Prepare serial dilutions of GNF7686 in complete medium from a DMSO stock.
 - Add 100 μL of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.
 - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- · MTT Addition and Incubation:
 - Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:
 - \circ Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability relative to the vehicle control.

 Plot the percentage of viability against the logarithm of the GNF7686 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mouse Xenograft Tumor Model

This in vivo protocol assesses the anti-tumor efficacy of **GNF7686** in a mouse model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- Cancer cell line of interest (e.g., Ba/F3 Bcr-Abl T315I)
- Matrigel (optional)
- **GNF7686** formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose)
- Calipers for tumor measurement
- · Animal housing and monitoring equipment

Procedure:

- Tumor Cell Implantation:
 - Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or serumfree medium), optionally mixed with Matrigel.
 - Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
- · Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor growth.
 - When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Compound Administration:

- Administer GNF7686 orally to the treatment group at the desired dose and schedule (e.g., 10 mg/kg, once daily).
- o Administer the vehicle solution to the control group following the same schedule.
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
 - Calculate the tumor volume using the formula: (Length x Width²) / 2.
 - Monitor the body weight and overall health of the mice throughout the study.
- Data Analysis:
 - Plot the mean tumor volume over time for both the treatment and control groups.
 - At the end of the study, calculate the tumor growth inhibition (TGI) for the GNF7686treated group compared to the control group.
 - Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

GNF7686 is a potent multi-kinase inhibitor with significant activity against Bcr-Abl, including the clinically relevant T315I mutant, and as an inhibitor of Ras signaling. Its efficacy in preclinical models of leukemia and colon cancer highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its complete target profile and to explore its clinical utility in a broader range of malignancies. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other similar kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. CDKL5 Deficiency Disorder GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting the Allosteric Cysteinome of RAS and Kinase Families PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease [frontiersin.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: GNF7686 (CAS Number 839706-07-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2600915#gnf7686-cas-number-839706-07-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com